molecular formula C7H10F3NO4S B3259206 2-Propenoic acid, 2-Methyl-, 2-[[(trifluoroMethyl)sulfonyl]aMino]ethyl ester CAS No. 314756-98-4

2-Propenoic acid, 2-Methyl-, 2-[[(trifluoroMethyl)sulfonyl]aMino]ethyl ester

Cat. No. B3259206
Key on ui cas rn: 314756-98-4
M. Wt: 261.22 g/mol
InChI Key: FPOSNZIGNWKAGA-UHFFFAOYSA-N
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Patent
US07598413B2

Procedure details

In a 1-liter three-neck flask equipped with a thermometer, a reflex condenser and a calcium chloride tube were placed 350 g of acetonitrile, 70.7 g (0.699 mol) of triethylamine, 33.1 g (0.200 mol) of 2-aminoethyl 2-methylacrylate hydrochloride and 0.2 g of phenothiazine as a polymerization inhibitor, followed by cooling to −30° C. with stirring. After the inside temperature of the flask reached −30° C. C, 36.5 g (0.240 mol) of trifluoromethanesulfonyl fluoride was introduced as a gas into the slurry over 1 hour. Upon completion of the gas introduction, the reaction solution was stirred for 1 hour and then warmed to room temperature. The solvent (acetonitrile) and the unreacted reaction substrate (trifluoromethanesulfonyl fluoride) were evaporated from the reaction solution under a reduced pressure. To the solution was added 1 liter of diisopropyl ether. The resulting slurry was subjected to filtration to filter out precipitates of triethylamine hydrochloride and triethylamine hydrofluoride. The filtrate was washed with 200 ml of 18% aqueous calcium chloride solution and subjected to two-phase separation. The organic phase was further washed three times with 200 g of 10% aqueous sodium chloride solution, and then, dried with 40 g of magnesium sulfate. The magnesium sulfate was removed by filtration. After that, 0.2 g of phenothiazine was added to the organic phase. The solvent was evaporated to obtain 44.2 g of a crude reaction product. The crude reaction product was subjected to distillation under a reduced pressure, thereby yielding 36.0 g of target 2-{[(trifluoromethyl)sulfonyl]amino}ethyl 2-methylacrylate as an organic fraction at 105-115° C./13Pa. The purity of the 2-{[(trifluoromethyl)sulfonyl]amino}ethyl 2-methylacrylate in the organic fraction was determined by gas chromatography to be 97.0%. The organic fraction was dissolved into a mixed solvent of diisopropyl ether and n-hexane under heating. The solution was cooled, thereby collecting 32.4 g of the 2-{[(trifluoromethyl)sulfonyl]amino}ethyl 2-methylacrylate as a white crystal. The purity of the 2-{[(trifluoromethyl)sulfonyl]amino}ethyl 2-methylacrylate in the crystal was determined by gas chromatography to be 99.0%. The yield of the 2-{[(trifluoromethyl)sulfonyl]amino}ethyl 2-me thylacrylate was 61%.
Quantity
70.7 g
Type
reactant
Reaction Step One
Quantity
33.1 g
Type
reactant
Reaction Step Two
Quantity
0.2 g
Type
reactant
Reaction Step Three
Quantity
36.5 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
350 g
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.Cl.[CH3:9][C:10](=[CH2:17])[C:11]([O:13][CH2:14][CH2:15][NH2:16])=[O:12].C1C2NC3C(=CC=CC=3)SC=2C=CC=1.[F:32][C:33]([F:39])([F:38])[S:34](F)(=[O:36])=[O:35]>C(#N)C>[CH3:17][C:10](=[CH2:9])[C:11]([O:13][CH2:14][CH2:15][NH:16][S:34]([C:33]([F:39])([F:38])[F:32])(=[O:36])=[O:35])=[O:12] |f:1.2|

Inputs

Step One
Name
Quantity
70.7 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
33.1 g
Type
reactant
Smiles
Cl.CC(C(=O)OCCN)=C
Step Three
Name
Quantity
0.2 g
Type
reactant
Smiles
C1=CC=CC=2SC3=CC=CC=C3NC12
Step Four
Name
Quantity
36.5 g
Type
reactant
Smiles
FC(S(=O)(=O)F)(F)F
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(S(=O)(=O)F)(F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Step Six
Name
Quantity
350 g
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-30 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 1-liter three-neck flask equipped with a thermometer, a reflex condenser and a calcium chloride tube
CUSTOM
Type
CUSTOM
Details
reached −30° C
STIRRING
Type
STIRRING
Details
Upon completion of the gas introduction, the reaction solution was stirred for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
warmed to room temperature
CUSTOM
Type
CUSTOM
Details
were evaporated from the reaction solution under a reduced pressure
ADDITION
Type
ADDITION
Details
To the solution was added 1 liter of diisopropyl ether
FILTRATION
Type
FILTRATION
Details
The resulting slurry was subjected to filtration
FILTRATION
Type
FILTRATION
Details
to filter out
CUSTOM
Type
CUSTOM
Details
precipitates of triethylamine hydrochloride and triethylamine hydrofluoride
WASH
Type
WASH
Details
The filtrate was washed with 200 ml of 18% aqueous calcium chloride solution
CUSTOM
Type
CUSTOM
Details
subjected to two-phase separation
WASH
Type
WASH
Details
The organic phase was further washed three times with 200 g of 10% aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with 40 g of magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The magnesium sulfate was removed by filtration
ADDITION
Type
ADDITION
Details
After that, 0.2 g of phenothiazine was added to the organic phase
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
to obtain 44.2 g of a crude
CUSTOM
Type
CUSTOM
Details
reaction product
CUSTOM
Type
CUSTOM
Details
The crude reaction product
DISTILLATION
Type
DISTILLATION
Details
was subjected to distillation under a reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC(C(=O)OCCNS(=O)(=O)C(F)(F)F)=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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